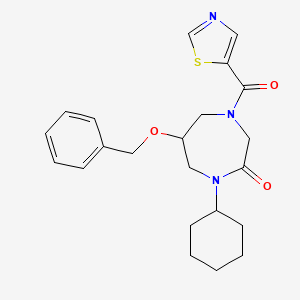![molecular formula C13H18Br2N2O2 B6115302 2,4-Dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol](/img/structure/B6115302.png)
2,4-Dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol is a brominated phenolic compound with a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol typically involves the bromination of a phenolic precursor followed by the introduction of the piperazine moiety. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The piperazine moiety can be introduced through a nucleophilic substitution reaction using 1-(2-hydroxyethyl)piperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated phenol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinones.
Reduction: Debrominated phenol.
Substitution: Phenolic derivatives with substituted nucleophiles.
Applications De Recherche Scientifique
2,4-Dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol involves its interaction with biological targets, such as enzymes or receptors. The bromine atoms and the phenolic group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]phenol: Another brominated phenolic compound with similar structural features.
4-Hydroxyethylpiperazine ethane sulfonic acid: Contains the piperazine moiety but lacks the brominated phenolic structure.
Uniqueness
2,4-Dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol is unique due to the combination of its brominated phenolic structure and the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2,4-dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O2/c14-11-7-10(13(19)12(15)8-11)9-17-3-1-16(2-4-17)5-6-18/h7-8,18-19H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFLRSVQSSENPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate](/img/structure/B6115219.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6115234.png)
![4-[3-[(E)-N'-[(E)-1-(4-hydroxyphenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B6115252.png)


![methyl 2-hydroxy-6,6-dimethyl-4-oxo-3-[(Z)-N-(phenanthridin-6-ylamino)-C-propylcarbonimidoyl]cyclohex-2-ene-1-carboxylate](/img/structure/B6115265.png)
![1-(2,1,3-benzoxadiazol-5-yl)-N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methylmethanamine](/img/structure/B6115277.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride](/img/structure/B6115285.png)
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(2,3-dihydro-1-benzofuran-2-yl)-N-methylmethanamine](/img/structure/B6115287.png)

![3-{1-[3-(acetylamino)benzoyl]-3-piperidinyl}-N-(2-chlorobenzyl)propanamide](/img/structure/B6115306.png)
![N~1~-{2-CHLORO-4-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)HYDRAZINO]-5-METHOXYPHENYL}BENZAMIDE](/img/structure/B6115312.png)
![1-ethyl-7-methyl-4-oxo-N~3~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B6115318.png)
![ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B6115326.png)
